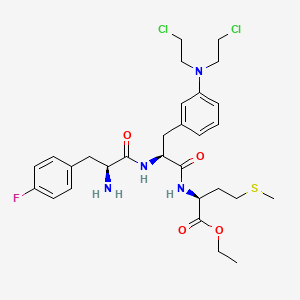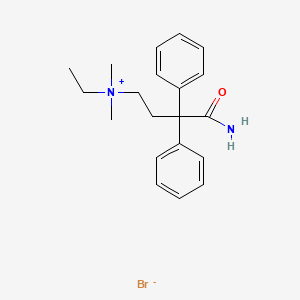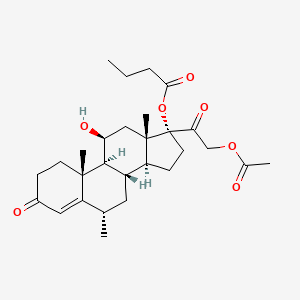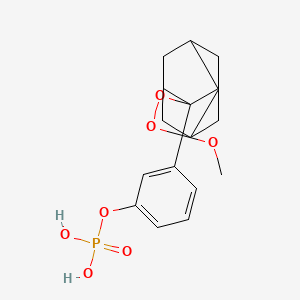
Amppd
描述
科学研究应用
AMPPD has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent substrate in various assays to detect enzyme activity.
Biology: Employed in molecular biology for nucleic acid hybridization assays.
Medicine: Utilized in clinical diagnostics for immunoassays due to its high sensitivity and specificity.
Industry: Applied in environmental monitoring and food safety testing.
作用机制
Target of Action
AMPPD (3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane) is a chemiluminescent substrate primarily targeted towards the enzyme Alkaline Phosphatase (ALP) . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
Upon reaction with ALP, the this compound substrate spontaneously chemiluminesces . The enzyme dephosphorylates this compound to form a dioxetane anion, which fragments into adamantanone and the excited state of methyl meta-oxybenzoate anion . This is the light emitter in the reaction .
Biochemical Pathways
The biochemical pathway of this compound involves three steps :
Pharmacokinetics
The activation energy for this compound decomposition in hydrogen peroxide is 21.5 kcal mol-1 as determined from Arrhenius plots . Despite its low activation energy, this compound is remarkably stable: the half-life of this compound in water is 142 hours at 30°C, and in the presence of carbonate buffer at pH 12, it increases to 6,214 hours . This compound exhibits an indefinite shelf-life in the solid form at 4°C .
Result of Action
The result of this compound’s action is the emission of light, which can be detected using a luminometer or Polaroid Type 612 film . This chemiluminescence is constant for prolonged periods of time . Using this compound, 0.001 attomole of ALP has been detected, on both immobilized membrane supports and in solution .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the half-life of this compound in water increases significantly in the presence of a carbonate buffer at pH 12 . Furthermore, this compound is stable in solid form at 4°C, indicating that cooler temperatures contribute to its stability .
生化分析
Biochemical Properties
Amppd plays a crucial role in chemiluminescent immunoassays . It interacts with the enzyme alkaline phosphatase (ALP), which catalyzes the hydrolysis of this compound, leading to the emission of light . This light emission is then measured, providing a quantitative readout of the biochemical reaction .
Cellular Effects
The use of this compound does not directly affect cellular processes as it is typically used in assays performed on cell lysates or other biological samples . The data obtained from these assays can provide valuable insights into cellular functions such as gene expression, cell signaling pathways, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of this compound, leading to the production of a chemiluminescent signal . This signal can be detected and quantified, providing a measure of the amount of ALP present, which can be indicative of certain biological conditions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for the accuracy and reliability of the assays in which it is used
Dosage Effects in Animal Models
As this compound is primarily used in vitro, its effects at different dosages in animal models are not typically studied. The dosage of this compound used in assays can impact the intensity of the chemiluminescent signal and thus the sensitivity of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathway of the alkaline phosphatase (ALP) enzyme . ALP catalyzes the hydrolysis of this compound, a reaction that is part of the larger metabolic pathway of chemiluminescence .
Transport and Distribution
In the context of biochemical assays, the transport and distribution of this compound within cells and tissues are not typically relevant as this compound is added to biological samples exogenously .
Subcellular Localization
As a substrate used in in vitro assays, this compound does not have a specific subcellular localization. The enzymes that interact with this compound, such as ALP, do have specific subcellular localizations, which can impact the results of the assays in which this compound is used .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AMPPD involves several key steps:
Grignard Reaction: Adamantane-2-aldehyde reacts with a substituted phenyl Grignard reagent to form a substituted phenyl adamantane-2-ketone intermediate.
Oxygen-Alkylation: The intermediate undergoes oxygen-alkylation to construct a carbon-carbon double bond.
Phenolic Hydroxyl Group Deprotection: This step yields a key intermediate, substituted phenyl methoxy methylene adamantane.
Photooxidation Reaction: The final step involves a routine photooxidation reaction to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of organic solvents and molybdate as a catalyst helps in controlling the solubility and reactivity of intermediates, thereby reducing purification difficulties .
化学反应分析
Types of Reactions
AMPPD undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to produce light through chemiluminescence.
Enzymatic Cleavage: Alkaline phosphatase cleaves the phosphate group, leading to the decomposition of this compound and light emission.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in oxidation reactions involving this compound.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is an intermediate anion, which subsequently decomposes to produce light .
相似化合物的比较
Similar Compounds
Acridinium Ester: Another chemiluminescent compound used in immunoassays.
Luminol: A widely used chemiluminescent substrate for detecting horseradish peroxidase activity.
Uniqueness of AMPPD
This compound is unique due to its high sensitivity and stability. Unlike luminol, which requires horseradish peroxidase, this compound is directly cleaved by alkaline phosphatase, making it more suitable for certain types of assays .
属性
IUPAC Name |
[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPYISRNJUPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924138 | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122341-56-4 | |
| Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMPPD generate chemiluminescence?
A1: this compound itself is not chemiluminescent. It requires dephosphorylation by ALP to initiate a chemically initiated electron exchange luminescence (CIEEL) process. This process involves the following steps:
- Light Emission: The excited m-MOB(-) then returns to its ground state, releasing energy as light at a wavelength of approximately 470 nm. [, , ]
Q2: How does the structure of this compound contribute to its chemiluminescence efficiency?
A2: The spiroadamantyl group in this compound plays a crucial role in its thermal stability, preventing premature decomposition before enzymatic triggering. [, ] Furthermore, the position of the methoxy group on the aromatic ring influences the energy levels of the excited state, impacting chemiluminescence efficiency. Theoretical studies suggest a complex interplay of conjugation, induction, and steric effects related to the electron donor position and its impact on efficiency. []
Q3: What are the advantages of using this compound in bioassays?
A3: this compound offers several advantages:
- High Sensitivity: this compound-based assays can detect extremely low quantities of ALP, enabling high sensitivity in immunoassays and other bioanalytical applications. [, , , ]
- Prolonged Signal Duration: The chemiluminescent signal generated by this compound can persist for an extended period, facilitating signal measurement and imaging. [, , ]
- Safety: As a non-radioactive alternative to radioactive probes, this compound offers a safer option for laboratory personnel and the environment. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C21H25O6P and a molecular weight of 404.4 g/mol.
Q5: How does this compound perform under different conditions?
A5: this compound demonstrates optimal performance under alkaline conditions. The pH significantly influences the rate of enzymatic dephosphorylation, and thus, the intensity and duration of the chemiluminescent signal. [, , ] Studies have shown that certain macromolecules, such as bovine serum albumin (BSA), can enhance this compound luminescence by providing a hydrophobic microenvironment that stabilizes the dephosphorylated emitter. [, ]
Q6: Can you explain the kinetics of this compound dephosphorylation by alkaline phosphatase?
A6: The kinetics of this compound dephosphorylation by ALP are influenced by factors such as pH, temperature, and substrate concentration. Studies have revealed that the turnover number of ALP, a measure of catalytic efficiency, is impacted by pH values below 9. This indicates a change in the rate-limiting step of the enzymatic dephosphorylation process under those conditions. []
Q7: What are the main applications of this compound in research and diagnostics?
A7: this compound finds extensive use in:
- Immunoassays: It serves as a highly sensitive detection reagent for ALP-labeled antibodies or antigens in various immunoassays, including ELISA (Enzyme-Linked Immunosorbent Assay) and CLEIA (Chemiluminescent Enzyme Immunoassay). [, , , , , , ]
- DNA detection: this compound-based chemiluminescence is employed in Southern blotting techniques to visualize DNA sequences on membranes. [, , , , ]
- Other Applications: Researchers are exploring this compound in developing novel biosensors and bioimaging techniques. [, ]
Q8: Have computational methods been used to study this compound and its derivatives?
A8: Yes, computational chemistry, particularly density functional theory (DFT) and multiconfigurational perturbation theory, has been instrumental in understanding the decomposition mechanism of this compound and its isomers. These studies provide insights into the electronic transitions involved in the CIEEL process and guide the design of new dioxetane-based chemiluminescent probes with improved properties. [, ]
Q9: How do structural modifications of this compound affect its activity?
A9: Modifications to the this compound structure can significantly impact its properties. For example, the addition of a chlorine atom to the adamantyl group, as seen in the derivative CSPD, leads to reduced aggregation and enhanced signal stability. [, ] Moreover, altering the position and nature of substituents on the aromatic ring can influence the chemiluminescence efficiency, spectral properties, and stability of the molecule. [, , ]
Q10: What analytical methods are used to characterize and quantify this compound?
A10: Various analytical techniques are employed to characterize this compound and its derivatives:
- Spectroscopy: UV-Vis spectroscopy helps determine its concentration and purity. Fluorescence spectroscopy is used to study the excited state dynamics of this compound and its emitter. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to purify and analyze this compound and its reaction products. []
- Luminescence Measurements: Luminometers are essential for quantifying the chemiluminescent signal generated by this compound in various assays. [, , , ]
Q11: Are there any alternatives to this compound for chemiluminescent detection?
A11: Yes, several other chemiluminescent substrates for ALP exist, such as:
- CSPD: As mentioned earlier, CSPD (disodium 3-chloro-4-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1(3,7)]decan]-4-yl)phenyl phosphate) is a more stable this compound derivative with improved signal resolution. [, ]
- Firefly luciferin phosphate: This substrate utilizes firefly luciferase instead of ALP and offers high sensitivity for specific applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





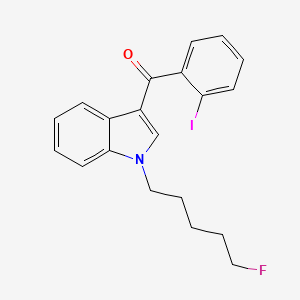


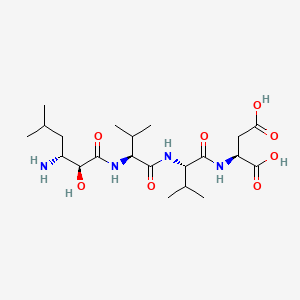
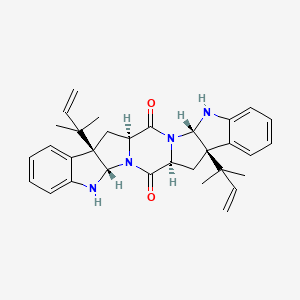
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
